molecular formula C7H10ClNO2S B13502463 Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride

Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride

Cat. No.: B13502463
M. Wt: 207.68 g/mol
InChI Key: FBGILOYFXFOXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Esterification: The carboxylate group is introduced through esterification reactions, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophenes with different functional groups.

Scientific Research Applications

Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies investigating the biological activity of thiophene derivatives, including their antimicrobial and antiviral properties.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary widely, but common targets include protein kinases, ion channels, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: This compound is structurally similar but differs in the position of the amino and carboxylate groups.

    Methyl 2-aminothiophene-3-carboxylate: Another similar compound with the amino group at the 2-position instead of the 4-position.

Uniqueness

Methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiophene derivatives may not be as effective.

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

methyl 4-amino-2-methylthiophene-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-6(7(9)10-2)5(8)3-11-4;/h3H,8H2,1-2H3;1H

InChI Key

FBGILOYFXFOXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.